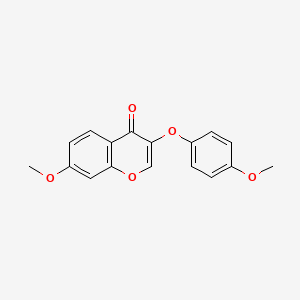

7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

Description

7-Methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with methoxy groups at positions 7 and 4-methoxyphenoxy at position 3. Chromen-4-one derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and anticancer properties. The compound’s synthesis likely involves methods similar to those reported for related chromenones, such as cyclization, protection/deprotection of functional groups, and purification via column chromatography .

Properties

IUPAC Name |

7-methoxy-3-(4-methoxyphenoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-19-11-3-5-12(6-4-11)22-16-10-21-15-9-13(20-2)7-8-14(15)17(16)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJASAFUMJTILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Substituted chromones with different functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that 7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one exhibits significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

- Objective: Evaluate the effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Research indicates that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains.

Research Findings:

Studies have indicated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, although specific data for this compound is limited.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for synthesizing active ingredients in various commercial products.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Substituent Impact on Molecular Properties

*Calculated based on molecular formula C₁₇H₁₄O₆.

Key Observations :

- Acetoxy Groups : Derivatives like 11b () exhibit higher molecular weights and melting points due to bulky substituents, which may reduce solubility but enhance stability .

- Hydroxyl vs. Methoxy : Hydroxylated analogs (e.g., ) demonstrate potent bioactivities (e.g., anti-angiogenic EC₅₀ = 47.37 µM), suggesting that polar groups improve target interaction compared to methoxy substituents .

- Trifluoromethyl Groups : Compounds with -CF₃ () gain lipophilicity and metabolic resistance, making them candidates for drug development .

Biological Activity

7-Methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, a chromone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique substitution pattern, which enhances its interaction with various biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 300.30 g/mol. The structure features a chromenone core with methoxy groups that contribute to its lipophilicity and potential bioactivity.

Antioxidant Activity

Research indicates that chromone derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity by modulating pathways involved in inflammation. It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models.

Anticancer Properties

Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in human oral squamous cell carcinoma cells, showing a tumor-specificity that surpasses conventional chemotherapeutics like doxorubicin . The compound's mechanism of action involves the disruption of cell cycle progression and induction of apoptotic pathways.

| Activity | IC50 Value (μM) | Cell Line | Reference |

|---|---|---|---|

| Antioxidant | Not specified | Various | |

| Anti-inflammatory | Not specified | Various | |

| Cytotoxicity | 32.2 ± 2.1 | Huh7 (liver cancer) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It modulates the activity of enzymes and receptors involved in key cellular pathways:

- Oxidative Stress Pathways : By enhancing antioxidant enzyme activity, it mitigates oxidative damage.

- Inflammatory Pathways : The compound inhibits the NF-kB pathway, reducing the expression of inflammatory mediators.

- Cell Proliferation Pathways : It affects signaling pathways like PI3K/Akt, leading to growth arrest in cancer cells .

Study on Lipid Lowering Effects

A recent study explored the lipid-lowering effects of related chromone derivatives in hepatocytes. The findings suggest that compounds similar to this compound can significantly reduce lipid accumulation by upregulating PGC1α, indicating potential for managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Cytotoxicity Assessment

In a comparative analysis involving various chromone derivatives, this compound was found to exhibit higher tumor specificity than traditional chemotherapeutics, suggesting its utility as a lead compound for further drug development targeting specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.